molecular formula C14H11Cl2NO3 B1228188 5-Hydroxydiclofenac CAS No. 69002-84-2

5-Hydroxydiclofenac

Cat. No.: B1228188
CAS No.: 69002-84-2
M. Wt: 312.1 g/mol
InChI Key: VNQURRWYKFZKJZ-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    The primary target of 5-Hydroxydiclofenac is the Ca2+/calmodulin-dependent protein kinase II α (CaMKIIα) . This kinase is a brain-relevant enzyme involved in long-term potentiation and synaptic plasticity .

    Mode of Action

    This compound interacts with its target, the CaMKIIα hub domain, with high affinity . This interaction leads to notable ligand-induced stabilization effects towards the CaMKIIα hub oligomer .

    Biochemical Pathways

    This compound is a metabolite of diclofenac, a non-steroidal anti-inflammatory drug (NSAID). The formation of this compound is mediated by several cytochrome P450 (CYP) isoforms, including CYP3A4, CYP2C9, CYP2C19, and CYP1A2 . The production of this compound in human microsomes follows a specific algorithm .

    Pharmacokinetics

    The pharmacokinetics of this compound involve its formation through the metabolism of diclofenac. The rate of production of this compound in human microsomes is determined by the algorithm: 0.040 x S-mephenytoin 4’-hydroxylation + 0.083 x tolbutamide methylhydroxylation . In vivo, CYP2C9 is estimated to be responsible for the 4’ hydroxylation of diclofenac as well as this compound .

    Result of Action

    The interaction of this compound with the CaMKIIα hub domain results in the stabilization of the CaMKIIα hub oligomer . This can influence the activity of the kinase, potentially affecting long-term potentiation and synaptic plasticity .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the activity of the CYP enzymes involved in its formation . Additionally, factors such as pH and temperature could potentially influence the stability and activity of this compound .

    Biochemical Analysis

    Biochemical Properties

    5-Hydroxydiclofenac plays a significant role in biochemical reactions, particularly in the metabolism of diclofenac. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is cytochrome P450 (CYP)2C9, which catalyzes the hydroxylation of diclofenac to produce this compound . Additionally, other cytochromes such as CYP3A4, CYP2C8, CYP2C18, and CYP2C19 also contribute to its formation . These interactions are crucial for the metabolic processing of diclofenac and its subsequent excretion from the body.

    Cellular Effects

    This compound has notable effects on various types of cells and cellular processes. In hepatocytes, it has been observed to cause cytotoxicity, primarily through mitochondrial impairment and a decrease in ATP levels . This compound can also form protein adducts, leading to potential hepatotoxicity . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

    Molecular Mechanism

    The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as a substrate for cytochrome P450 enzymes, leading to its hydroxylation and subsequent formation of reactive metabolites . These metabolites can covalently bind to proteins, forming adducts that may trigger immune responses and contribute to hepatotoxicity . Additionally, this compound inhibits cyclooxygenase (COX) enzymes, similar to its parent compound diclofenac, thereby exerting anti-inflammatory effects .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time. Studies have shown that its covalent binding to hepatic tissues increases when co-treated with lipopolysaccharide (LPS) and diclofenac, leading to delayed elimination from plasma . This suggests that the stability and degradation of this compound can be influenced by other factors, impacting its long-term effects on cellular function.

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and analgesic properties, similar to diclofenac . At higher doses, it can cause hepatotoxicity and other adverse effects due to the formation of reactive metabolites and protein adducts . These threshold effects highlight the importance of dosage considerations in its therapeutic use.

    Metabolic Pathways

    This compound is involved in several metabolic pathways, primarily through the action of cytochrome P450 enzymes. The major pathway involves its formation from diclofenac via CYP2C9 . Additionally, it can be further metabolized to form secondary metabolites such as 4’,5-dihydroxydiclofenac and N,5-dihydroxydiclofenac . These pathways are essential for the detoxification and excretion of diclofenac and its metabolites.

    Transport and Distribution

    The transport and distribution of this compound within cells and tissues are influenced by various factors. It is primarily transported in the bloodstream and distributed to the liver, where it undergoes further metabolism . The compound can also interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues . These interactions are crucial for its pharmacokinetics and overall biological activity.

    Subcellular Localization

    This compound exhibits specific subcellular localization, which can impact its activity and function. It is primarily localized in the mitochondria of hepatocytes, where it exerts its cytotoxic effects . The compound can also form adducts with proteins in the endoplasmic reticulum, contributing to its hepatotoxicity . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

    Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Studying the reactivity and transformation of NSAIDs.

      Biology: Investigating the impact of 5-Hydroxydiclofenac on cellular processes.

      Medicine: Understanding its pharmacological effects and potential therapeutic applications.

      Industry: Developing improved formulations or drug delivery systems .

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]acetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H11Cl2NO3/c15-10-2-1-3-11(16)14(10)17-12-5-4-9(18)6-8(12)7-13(19)20/h1-6,17-18H,7H2,(H,19,20)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VNQURRWYKFZKJZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)O)CC(=O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H11Cl2NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00219059
    Record name 5-Hydroxydiclofenac
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00219059
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    312.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    69002-84-2
    Record name 5-Hydroxydiclofenac
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=69002-84-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 5-Hydroxydiclofenac
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069002842
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 5-Hydroxydiclofenac
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00219059
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 5-HYDROXYDICLOFENAC
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS38436703
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods

    Procedure details

    A solution of 1-(2,6-dichlorophenyl)-5-hydroxy-2-indolinone (2.0 g, 6.8 mmol) in 25 mL of 2.5N NaOH is heated at reflux for 2 hours. The cool reaction mixture is diluted with 20 mL of water and washed with ethyl ether. The basic layer is acidified with concentrated HCl and extracted with ethyl acetate (2×25 mL). The organic phase is washed with brine and dried (Na2SO4). Removal of solvent affords the product (2.0 g, 95%) as a brown foam (of suitable purity for use in the next step).
    Quantity
    2 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    25 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    20 mL
    Type
    solvent
    Reaction Step Two
    Yield
    95%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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